

Geochemical Behavior of Radium-228 in Natural Waters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Radium-228	
Cat. No.:	B1237267	Get Quote

Introduction

Radium-228 (228Ra), a naturally occurring radionuclide, is a key component of the Thorium-232 (232Th) decay series.[1][2][3] As a beta-particle emitter with a half-life of 5.75 years, its presence and behavior in natural waters are of significant interest for geochemical studies, environmental monitoring, and public health.[4][5] Unlike its more frequently studied counterpart, Radium-226 (from the Uranium-238 series), 228Ra's distinct geochemical properties and shorter half-life make it a valuable tracer for a range of aquatic processes, including the study of ocean mixing, submarine groundwater discharge, and continental margin inputs.[6][7]

This technical guide provides a comprehensive overview of the geochemical behavior of ²²⁸Ra in natural waters. It details its sources, transport mechanisms, controlling factors, and the analytical protocols for its determination, aimed at researchers, scientists, and professionals in related fields.

Sources of Radium-228 in Aquatic Environments

The primary source of ²²⁸Ra in natural waters is the alpha decay of its parent, Thorium-232 (²³²Th), which is abundant in rocks, soils, and sediments.[3][8] The mobilization of ²²⁸Ra from the solid phase to the aqueous phase is governed by several interconnected processes:

• Weathering of Rocks and Minerals: The physical and chemical breakdown of thoriumbearing minerals in crustal rocks releases ²²⁸Ra into the surrounding water.[1]

- Alpha Recoil: During the alpha decay of ²³²Th, the newly formed ²²⁸Ra nucleus recoils, which
 can eject it from the mineral lattice directly into the pore water of sediments and aquifer
 materials. This is a fundamental mechanism for enriching groundwater with radium isotopes.
 [9]
- Adsorption-Desorption Processes: Radium has a strong affinity for particulate matter.[6]
 However, it can be desorbed from suspended and bottom sediments into the water column, a process significantly influenced by the water's chemical composition.[1][10]
- Groundwater-Surface Water Interaction: Aquifers, particularly deep bedrock aquifers, can have elevated concentrations of ²²⁸Ra due to prolonged water-rock interaction.[11][12] The discharge of this groundwater into rivers, lakes, and coastal zones is a major pathway for introducing ²²⁸Ra into surface water systems.

While primarily from natural sources, activities such as the combustion of coal, which concentrates naturally occurring radionuclides in fly ash, can also lead to the redistribution of radium in the environment.[13]

Geochemical Behavior and Transport Mechanisms

The mobility and concentration of ²²⁸Ra in natural waters are dictated by its chemical properties and the hydrogeochemical characteristics of the environment.

Chemical Properties and Speciation

Chemically, radium is an alkaline earth element, similar to calcium (Ca), strontium (Sr), and barium (Ba).[4] In aqueous solutions, it exists almost exclusively as a divalent cation (Ra²⁺).[4] [13] Its behavior is therefore closely linked to that of other alkaline earth metals. The solubility of radium is limited by the formation of insoluble carbonate and sulfate salts.[4]

Key Factors Controlling Radium Mobility

The concentration of dissolved ²²⁸Ra is primarily controlled by the equilibrium between the dissolved phase and particulate matter.[13]

 Adsorption/Desorption: Radium readily adsorbs onto the surfaces of sediments, clays, and minerals like ferric hydroxide and quartz.[4][13][14] This process is reversible. Desorption,

the release of radium from particles into the water, is enhanced by:

- Increasing Ionic Strength (Salinity): In estuaries and coastal zones where freshwater mixes with saline water, the higher concentration of competing cations (like Na⁺, K⁺, Ca²⁺, Mg²⁺) displaces Ra²⁺ from sediment binding sites, leading to a significant increase in dissolved radium concentrations.[9]
- Changes in pH: Lower pH (more acidic) conditions can favor the dissolution of minerals that host radium, thereby increasing its mobility.[15]
- Complexation: Radium does not easily form complexes in water.[4]

Transport in Different Water Systems

- Groundwater: Groundwater, especially from deep aquifers, often exhibits higher ²²⁸Ra concentrations than surface water due to longer residence times and greater interaction with host rocks.[11][12] The ratio of ²²⁸Ra to ²²⁶Ra can provide insights into the mineralogy of the aquifer, as ²²⁸Ra is associated with thorium minerals and ²²⁶Ra with uranium minerals.[16]
- Surface Water: Concentrations in rivers and lakes are generally lower due to dilution and scavenging by suspended particulate matter (SPM).[1][11] Rivers with high SPM loads can be significant sources of radium to the oceans, not as dissolved radium but through desorption from the particles upon entering saline waters.[10]
- Marine Environments: In the ocean, ²²⁸Ra is supplied primarily by diffusion from continental shelf and deep-sea sediments, as well as by rivers and groundwater discharge.[6][17] Its relatively short half-life makes it an excellent tracer for studying surface ocean currents and mixing processes on timescales of up to about 30 years.[6]

Radioactive Decay Pathway

Radium-228 is an integral part of the Thorium-232 decay series. It decays via beta emission to Actinium-228 (²²⁸Ac). ²²⁸Ac is very short-lived (half-life of 6.14 hours) and subsequently decays, also via beta emission, to Thorium-228 (²²⁸Th).[18] This rapid decay of its daughter product is the key principle behind the most common analytical methods for ²²⁸Ra determination.

Click to download full resolution via product page

Thorium-232 radioactive decay series highlighting Radium-228.

Quantitative Data Summary

The concentration of ²²⁸Ra in natural waters is highly variable, reflecting the local geology and hydrodynamics. The following tables summarize key properties and typical activity concentrations.

Table 1: Properties of Radium-228

Property	Value	Reference(s)
Atomic Number	88	[4]
Atomic Mass	228	[4]
Half-life	5.75 years (some sources cite 5.7 or 5.8)	[1][4][5]
Decay Mode	Beta (β ⁻) emission	[4][15]
Parent Nuclide	Thorium-232 (²³² Th)	[1][4]
Progeny	Actinium-228 (228Ac)	[4]
Common Chemical Form	Divalent Cation (Ra ²⁺)	[4][13]


Table 2: Typical Radium-228 Activity Concentrations in Natural Waters

Water Body Type	Typical Activity Range (pCi/L)	Typical Activity Range (Bq/L)	Reference(s)
Surface Water (Rivers)	< 1	< 0.037	[1][11]
Groundwater (Shallow)	1-5	0.037 - 0.185	[18]
Groundwater (Deep Sandstone Aquifers)	1 - 9.1	0.037 - 0.337	[18]
Seawater (Surface)	0.1 - 2	0.0037 - 0.074	[6]
Seawater (Deep Ocean)	< 0.1	< 0.0037	[6]

Note: 1 pCi/L = 0.037 Bq/L. Concentrations can be significantly higher in specific geological regions.[15] The U.S. EPA has set a combined Maximum Contaminant Level (MCL) for 226 Ra and 228 Ra in drinking water at 5 pCi/L.[11][19]

Click to download full resolution via product page

Geochemical cycle of Radium-228 in natural water systems.

Experimental Protocols for Determination

The determination of ²²⁸Ra in water is challenging due to its low concentration and weak beta emission. Therefore, nearly all methods rely on the separation and measurement of its short-lived, more energetic beta-emitting daughter, ²²⁸Ac.[18][20]

Sample Collection and Preparation

- Sampling: Water samples (typically 1 to 20 liters, depending on expected concentration) are collected and filtered (e.g., through a 0.45 μm filter) to separate dissolved from particulate phases.
- Preservation: Samples are acidified to a pH < 2 with concentrated nitric acid (HNO₃) to prevent adsorption of radium onto container walls.[21]

Radium Preconcentration

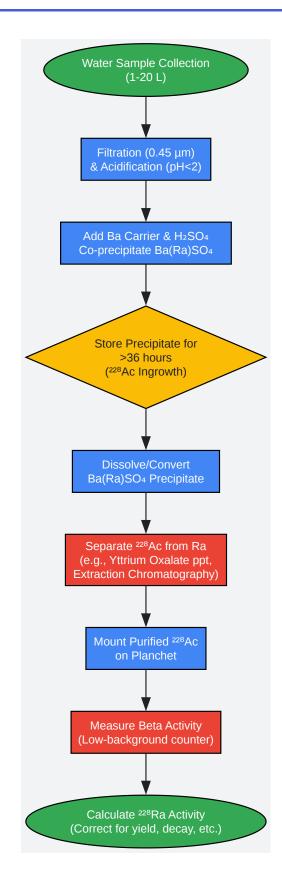
- Barium Sulfate Co-precipitation: This is the most common preconcentration method.[20][22]
 [23]
 - A known amount of stable barium carrier (e.g., BaCl₂) is added to the water sample. A
 yield tracer such as ¹³³Ba may also be added to quantify chemical recovery.[20]
 - Sulfuric acid (H₂SO₄) is added to precipitate barium sulfate (BaSO₄). Radium, being chemically similar to barium, co-precipitates as radium sulfate (RaSO₄).
 - The precipitate is separated from the large volume of water by settling and centrifugation or filtration.

Separation of Actinium-228

- Ingrowth Period: After the initial radium separation, the BaSO₄ precipitate is stored for a minimum of 30-36 hours.[19][20][22] This allows the short-lived ²²⁸Ac to grow into secular equilibrium with its parent, ²²⁸Ra, meaning their activities become equal.
- Purification and Separation: The Ba(Ra)SO₄ precipitate is dissolved, often by converting it to a more soluble carbonate form or using a chelating agent like EDTA.[18][19][22] From this solution, actinium is separated from radium and other interfering ions. Common separation techniques include:
 - Precipitation: Actinium-228 is co-precipitated with a carrier like yttrium oxalate, yttrium hydroxide, or cerium fluoride.[18][19][22]
 - Solvent Extraction: A chelating agent like bis(2-ethylhexyl) phosphoric acid (HDEHP) is used to selectively extract actinium into an organic phase.[18][20]
 - Extraction Chromatography: The sample solution is passed through a column containing a
 resin that selectively retains actinium, which is later eluted with a different acid.[20][22]

Measurement and Calculation

 Counting: The final, purified actinium source is mounted on a planchet and its beta activity is measured immediately using a low-background gas-flow proportional counter.[22] Due to the



short half-life of ²²⁸Ac, any delay between separation and counting will increase the detection limit.[22]

Calculation: The activity of ²²⁸Ra in the original water sample is calculated from the
measured beta count rate of ²²⁸Ac, correcting for the chemical yield of the radium separation
(determined via the Ba carrier or ¹³³Ba tracer), counting efficiency, decay of ²²⁸Ac between
separation and counting, and the volume of the water sample.[18]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Radioactivity Drinking Water Radium 226 Radium 228 Radionuclides Water Testing [knowyourh2o.com]
- 3. sierraclub.org [sierraclub.org]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Basic Metrology (Archive): New Standardization of Ra-228 | NIST [nist.gov]
- 6. Factsheet #12: Radium isotopes GEOTRACES [geotraces.org]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. wqa.org [wqa.org]
- 9. researchgate.net [researchgate.net]
- 10. Radium isotopes-suspended sediment relationships in a muddy river PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radium in Drinking Water Fact Sheet [idph.state.il.us]
- 12. Radium in Groundwater [dph.illinois.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. mvs.usace.army.mil [mvs.usace.army.mil]
- 15. Radioactivity in Groundwater [mgs.md.gov]
- 16. nrc.gov [nrc.gov]
- 17. Radium in oceans and seas [inis.iaea.org]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. eichrom.com [eichrom.com]
- 21. researchgate.net [researchgate.net]

- 22. bundesumweltministerium.de [bundesumweltministerium.de]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Geochemical Behavior of Radium-228 in Natural Waters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237267#geochemical-behavior-of-radium-228-in-natural-waters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com